3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)
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Overview
Description
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a complex organic compound featuring benzimidazole moieties. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) typically involves the reaction of 4,4’-oxybis(benzenamine) with 2-cyano-3-(1H-benzo[d]imidazol-2-ylidene)propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) involves its interaction with specific molecular targets. The benzimidazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities but less structural complexity.
2-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with distinct photophysical properties.
4,4’-oxybis(benzenamine): A precursor in the synthesis of the target compound, with different applications in polymer chemistry.
Uniqueness
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is unique due to its complex structure, which combines multiple benzimidazole units with an oxybis(phenylene) linker. This structure imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
476296-03-4 |
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Molecular Formula |
C32H20N6O3 |
Molecular Weight |
536.551 |
IUPAC Name |
3-[4-[4-[2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetyl]phenoxy]phenyl]-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanenitrile |
InChI |
InChI=1S/C32H20N6O3/c33-17-23(31-35-25-5-1-2-6-26(25)36-31)29(39)19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)30(40)24(18-34)32-37-27-7-3-4-8-28(27)38-32/h1-16,35-38H |
InChI Key |
PJUKLMNGYMYHCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C(=C5NC6=CC=CC=C6N5)C#N)N2 |
solubility |
not available |
Origin of Product |
United States |
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